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Compound of Interest

Compound Name: Azepane-2-carboxylic acid

Cat. No.: B1266878 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, has

emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility

and the ability to introduce diverse substituents have made it a valuable building block for the

design of novel therapeutic agents. At the heart of this chemical space lies Azepane-2-
carboxylic acid, a versatile starting material and a key structural motif in a multitude of

biologically active molecules. This technical guide provides a comprehensive overview of the

synthesis, medicinal chemistry applications, and biological evaluation of azepane-2-carboxylic
acid and its derivatives, with a focus on quantitative data, detailed experimental protocols, and

the visualization of relevant biological pathways and experimental workflows.

Physicochemical Properties
Azepane-2-carboxylic acid, also known as homopipecolic acid, is a cyclic amino acid. Its

fundamental properties are summarized below.
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Property Value

Molecular Formula C₇H₁₃NO₂

Molecular Weight 143.18 g/mol

IUPAC Name azepane-2-carboxylic acid

CAS Number 5227-53-2

Melting Point 208-209 °C

Boiling Point 280.9 °C at 760 mmHg

Synthesis of Azepane-2-carboxylic Acid and its
Derivatives
The synthesis of enantiomerically pure and substituted azepane-2-carboxylic acid is a critical

step in its application in drug discovery. Various synthetic strategies have been developed,

often involving ring expansion reactions or cyclization of linear precursors.

A general workflow for the asymmetric synthesis of substituted azepanes is depicted below.

This process often starts from readily available chiral precursors and involves key steps such

as asymmetric lithiation and conjugate addition to introduce stereocenters, followed by

cyclization to form the azepane ring.
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Asymmetric synthesis workflow for substituted azepanes.
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Experimental Protocol: Asymmetric Synthesis of
(2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives
This protocol is a representative example of an asymmetric synthesis of a substituted azepane

derivative, a key intermediate for drug discovery projects.[1]

Oxidative Cleavage of Aza-bicyclo[3.2.2]nonene:

To a solution of the aza-bicyclo[3.2.2]nonene starting material in a suitable solvent (e.g.,

dichloromethane/methanol), add a catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O).

Cool the reaction mixture to 0 °C and add an oxidizing agent (e.g., sodium periodate)

portion-wise.

Stir the reaction at room temperature until completion, monitoring by TLC.

Quench the reaction with a reducing agent (e.g., sodium thiosulfate) and extract the

product with an organic solvent.

Purify the crude product by column chromatography to yield the desired (2S,5S)-5-

substituted azepane-2-carboxylate derivative.

Role in Medicinal Chemistry
The azepane-2-carboxylic acid scaffold is a versatile template for the development of a wide

range of therapeutic agents. Its ability to mimic peptide backbones and present substituents in

a defined three-dimensional space has been exploited to target various biological

macromolecules.

Peptidomimetics and Integrin Antagonists
Azepane-2-carboxylic acid is frequently incorporated into peptidomimetics to constrain the

conformational flexibility of peptide chains, thereby enhancing their binding affinity and

selectivity for their biological targets. A notable application is in the design of antagonists for

RGD-binding integrins, which are cell surface receptors involved in cell adhesion, signaling,

and angiogenesis.[2][3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.researchgate.net/publication/49792944_An_Asymmetric_Synthesis_of_2S5S-5-Substituted_Azepane-2-Carboxylate_Derivatives?_tp=eyJjb250ZXh0Ijp7InBhZ2UiOiJzY2llbnRpZmljQ29udHJpYnV0aW9ucyIsInByZXZpb3VzUGFnZSI6bnVsbCwic3ViUGFnZSI6bnVsbH19
https://www.benchchem.com/product/b1266878?utm_src=pdf-body
https://www.benchchem.com/product/b1266878?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8038522/
https://www.researchgate.net/publication/247869281_Targeting_avb3_Integrin_Design_and_Applications_of_Mono_and_Multifunctional_RGD-Based_Peptides_and_Semipeptides
https://pmc.ncbi.nlm.nih.gov/articles/PMC5436510/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A cyclopentapeptide analog incorporating a 7-substituted azepane-2-carboxylic acid linker

has been synthesized and shown to exhibit low micromolar affinity for αvβ3 and αvβ5 integrin

receptors.

Compound Target IC₅₀ (µM)

Cyclopentapeptide-Azepane

Analog
αvβ3 Integrin 1.8

αvβ5 Integrin 2.9

Enzyme Inhibitors
Derivatives of azepane-2-carboxylic acid have been investigated as inhibitors of various

enzymes implicated in disease.

Balanol, a natural product containing an azepane ring, is a potent inhibitor of Protein Kinase C

(PKC), a family of enzymes involved in signal transduction pathways that regulate cell growth

and differentiation.[5][6][7] Acyclic analogs of balanol that retain the azepane-like functionality

have been synthesized and show high selectivity for PKC over other kinases like PKA.[5]

The PKC signaling pathway is a critical regulator of numerous cellular processes. The binding

of extracellular ligands to G-protein coupled receptors (GPCRs) or receptor tyrosine kinases

(RTKs) can activate phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and

inositol trisphosphate (IP₃). DAG and Ca²⁺ (released from the endoplasmic reticulum in

response to IP₃) synergistically activate conventional PKC isoforms.
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Protein Kinase C (PKC) signaling pathway and inhibition.
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Protein tyrosine phosphatases PTPN2 and PTPN1 are key negative regulators in immune

signaling pathways. Their inhibition is an attractive strategy for enhancing anti-tumor immunity.

[8] Azepane-containing derivatives have been developed as potent inhibitors of PTPN2 and

PTPN1.[8]

Compound Target IC₅₀ (nM)

Compound 4 (Azepane

Derivative)
PTPN2 15

PTPN1 8

The inhibition of PTPN2 and PTPN1 by these compounds can restore the activity of signaling

molecules like STAT1 and STAT3, leading to enhanced T-cell mediated tumor cell killing.
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Inhibition of PTPN2/PTPN1 by azepane derivatives.

Anticancer Agents
The azepane scaffold is present in numerous compounds with demonstrated anticancer

activity.[9][10] For instance, certain 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-

diazepane derivatives have shown good activity against B-cell leukemic cell lines.[9]
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Compound Cell Line IC₅₀ (µM)

4-benzhydryl-N-(3-

chlorophenyl)-1,4-diazepane-

1-carboxamide

Reh (B-cell leukemia) 18

Experimental Protocol: Cell Proliferation Assay (MTT
Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of

potential medicinal agents.[9]

Cell Seeding: Plate cells (e.g., Reh cells) in a 96-well plate at a density of 1 x 10⁴ cells/well

and incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of the azepane derivatives

for a specified period (e.g., 48 hours). Include a vehicle control.

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at

37 °C.

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value.

Pharmacokinetics
The pharmacokinetic properties of azepane-containing compounds are crucial for their

development as drugs. While data on azepane-2-carboxylic acid itself is limited, studies on its

derivatives and related structures provide insights into their absorption, distribution,

metabolism, and excretion (ADME) profiles.
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A generalized workflow for a rodent pharmacokinetic study is outlined below.

Experimental Protocol: In Vivo Pharmacokinetic Study in
Rodents
This protocol provides a general framework for assessing the pharmacokinetic profile of a novel

azepane derivative.[11]

Animal Models: Use male Wistar or Sprague-Dawley rats. House the animals in a controlled

environment with a regular light-dark cycle and free access to food and water.

Drug Administration:

Intravenous (IV): Dissolve the compound in a suitable vehicle and administer as a single

bolus injection via the jugular vein.

Oral (PO): Administer the compound by oral gavage.

Blood Sampling: Collect serial blood samples at predetermined time points post-

administration from the jugular vein or another appropriate site into tubes containing an

anticoagulant.

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

Bioanalytical Method: Quantify the plasma concentrations of the compound using a validated

LC-MS/MS method.

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (T½),

clearance (CL), volume of distribution (Vd), and oral bioavailability (F%) using appropriate

software.

The table below presents pharmacokinetic data for a representative azepane-containing

compound, a PTPN2/N1 inhibitor.[8]
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Compoun
d

Species Route T½ (h)
CL
(mL/min/k
g)

Vd (L/kg) F (%)

Compound

4
Mouse IV 1.8 35.4 4.8 45

PO 3.2 - -

Conclusion
Azepane-2-carboxylic acid and its derivatives represent a rich and productive area of

research in medicinal chemistry. The versatility of the azepane scaffold allows for the

generation of diverse chemical libraries with a wide range of biological activities. From

peptidomimetics targeting cell surface receptors to potent enzyme inhibitors and anticancer

agents, this structural motif continues to be a valuable tool in the quest for novel therapeutics.

The data and protocols presented in this guide are intended to serve as a valuable resource for

scientists and researchers dedicated to advancing the field of drug discovery through the

exploration of azepane-based compounds. Future work in this area will likely focus on the

development of more efficient and stereoselective synthetic methodologies, the exploration of

novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic

properties to translate promising lead compounds into clinically effective drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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